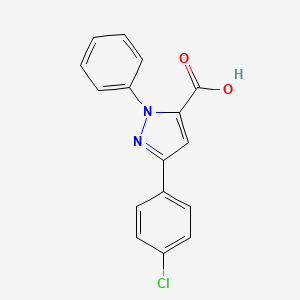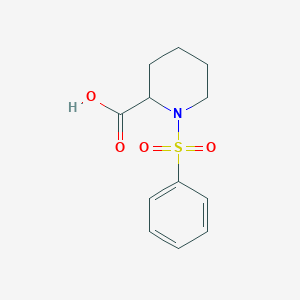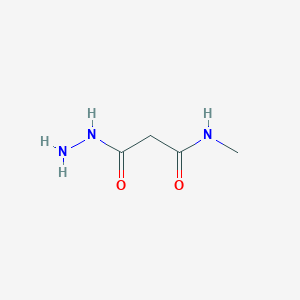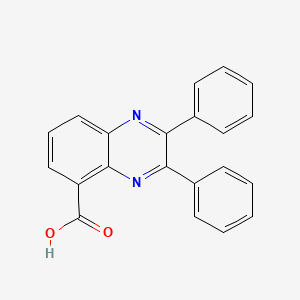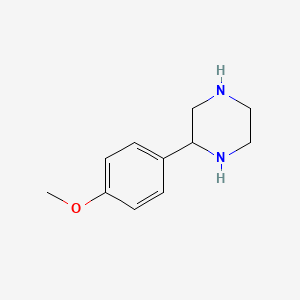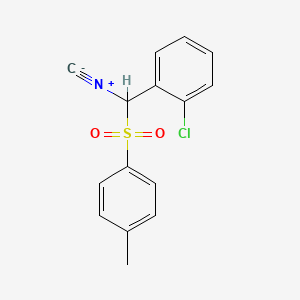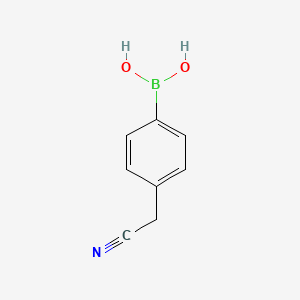
4-(Cyanomethyl)benzeneboronic acid
Übersicht
Beschreibung
4-(Cyanomethyl)benzeneboronic acid is a chemical compound with the molecular formula C8H8BNO2 . It is commonly used in chemical synthesis, acting as a reagent or building block in various reactions .
Molecular Structure Analysis
The molecular structure of 4-(Cyanomethyl)benzeneboronic acid consists of a benzene ring with a cyanomethyl (–CH2CN) group and a boronic acid (–B(OH)2) group attached . The molecular weight of the compound is 160.97 .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Cyanomethyl)benzeneboronic acid are not detailed in the sources, it’s known that boronic acids are versatile compounds used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
4-(Cyanomethyl)benzeneboronic acid appears as a solid . It has a molecular weight of 160.97 . The compound’s melting point is 138-142°C, and it has a predicted boiling point of 375.7±44.0 °C and a predicted density of 1.20±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Cross-Coupling Reactions
4-(Cyanomethyl)benzeneboronic acid plays a significant role in palladium-catalyzed cross-coupling reactions. For instance, its derivatives are used in the high-yield cross-coupling of aryl bromides with arylboronic acids, achieving remarkable turnover numbers, as demonstrated in a study focusing on the cross-coupling of 4-bromobenzophenone to benzeneboronic acid (Feuerstein et al., 2001).
Dye-Sensitized Solar Cells (DSSCs)
4-(Cyanomethyl)benzeneboronic acid is used as an acceptor group in organic dyes for DSSCs. A study compared its performance with the commonly used cyanoacrylic acid acceptor group, finding that dyes based on 4-(Cyanomethyl)benzeneboronic acid showed improved photovoltaic performance in DSSCs (Gupta et al., 2015).
Synthesis of Areneboronates
In the field of organic synthesis, 4-(Cyanomethyl)benzeneboronic acid derivatives are used in the facile synthesis of new areneboronates. These are useful as terminal ethyne monomers, which can be further utilized to create boronic acid-functionalized oligomers (Laus et al., 2006).
Polymer Synthesis
4-(Cyanomethyl)benzeneboronic acid derivatives are instrumental in the synthesis of graft copolymers with unique properties. For example, its derivatives are used in Suzuki coupling reactions for creating polymers with high solubility and distinct thermal properties (Cianga et al., 2002).
Biotransformation Studies
This compound is also significant in biotransformation studies. The cyanomethyl benzonitrile compounds, including 4-(Cyanomethyl)benzeneboronic acid, were studied for their biotransformation by the soil bacterium Rhodococcus rhodochrous, showcasing the potential of microbial processes in chemical transformations (Dadd et al., 2001).
Catalysis and Material Chemistry
In catalysis and material chemistry, 4-(Cyanomethyl)benzeneboronic acid derivatives have been explored for creating high-performance nanocatalysts and for facilitating unique chemical reactions (Thomas et al., 2003).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(cyanomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,11-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVMTTIYBSVPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378390 | |
| Record name | [4-(Cyanomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyanomethyl)benzeneboronic acid | |
CAS RN |
91983-26-5 | |
| Record name | [4-(Cyanomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Cyanomethyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)
![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)

